Norfloxacin hydrochloride

Description

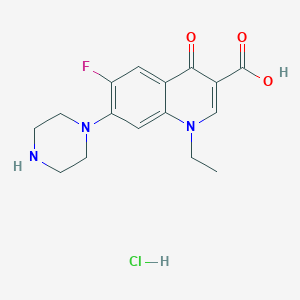

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antibacterial Spectrum of Norfloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent with activity against a wide range of Gram-positive and Gram-negative pathogenic bacteria.[1][2] Its bactericidal action stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[1] This technical guide provides an in-depth overview of the antibacterial spectrum of norfloxacin hydrochloride, presenting quantitative efficacy data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. These enzymes are vital for managing DNA topology, including supercoiling, catenation, and decatenation, which are essential for DNA replication and segregation. Norfloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.

Antibacterial Spectrum and Efficacy

Norfloxacin demonstrates a broad spectrum of activity, though it is generally more potent against Gram-negative bacteria than Gram-positive bacteria. It is particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa. Its activity against anaerobic bacteria is considered poor.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following tables summarize the in vitro activity of norfloxacin against a variety of clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Table 1: In Vitro Activity of Norfloxacin Against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.05 | 0.05 |

| Klebsiella spp. | ≤0.4 | 0.4 |

| Enterobacter cloacae | ≤0.2 | 0.2 |

| Enterobacter aerogenes | ≤0.4 | 0.4 |

| Citrobacter spp. | ≤0.4 | 0.4 |

| Proteus mirabilis | ≤0.1 | 0.1 |

| Proteus vulgaris | ≤0.8 | 0.8 |

| Salmonella spp. | ≤0.1 | 0.1 |

| Shigella spp. | ≤0.1 | 0.1 |

| Serratia spp. | ≤1.6 | 1.6 |

| Pseudomonas aeruginosa | 0.8 | 3.1 |

| Acinetobacter spp. | - | 6.3 |

Data compiled from references[3].

Table 2: In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | - | 1.6 |

| Staphylococcus epidermidis | - | 0.5 - 4 |

| Streptococcus pyogenes | - | 6.3 |

| Streptococcus agalactiae | - | 3.1 |

| Enterococcus faecalis | - | 12.5 |

Data compiled from references[2][3].

Experimental Protocols for Susceptibility Testing

The determination of the in vitro susceptibility of bacterial isolates to norfloxacin is crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility. Below are detailed protocols for common susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture on a non-selective agar plate (e.g., Blood Agar). Suspend the colonies in a sterile broth or saline.

-

Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device and corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB. Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the inoculated plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of norfloxacin at which there is no visible growth.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Detailed Methodology:

-

Preparation of Agar Plates: Prepare serial dilutions of norfloxacin. For each concentration, add one part of the antimicrobial dilution to nine parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. Mix well and pour into sterile Petri dishes. Also, prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume (typically 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. This should deliver approximately 10⁴ CFU per spot.

-

Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of norfloxacin on the agar plate that prevents the visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

-

Disk Application: Aseptically apply a 10 µg norfloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on CLSI guidelines.[4] For urinary tract isolates, the breakpoints are typically: ≥17 mm for Susceptible, 13-16 mm for Intermediate, and ≤12 mm for Resistant.[4]

Mechanisms of Resistance

Bacterial resistance to norfloxacin can emerge through several mechanisms:

-

Target Modification: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of norfloxacin to its targets.

-

Reduced Permeability: Alterations in the bacterial outer membrane, such as changes in porin channels, can limit the entry of norfloxacin into the cell.

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport norfloxacin out of the cell, preventing it from reaching its intracellular targets.

It is noteworthy that plasmid-mediated resistance to fluoroquinolones is not commonly encountered.

Conclusion

This compound remains a potent antibacterial agent with a well-defined spectrum of activity, particularly against Gram-negative pathogens. Understanding its mechanism of action, quantitative efficacy, and the standardized methods for susceptibility testing is paramount for its effective use in both clinical and research settings. Continuous surveillance of susceptibility patterns is essential to monitor for the emergence of resistance and to guide appropriate therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disk diffusion susceptibility tests with norfloxacin: confirmation of proposed interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norfloxacin Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a first-generation synthetic fluoroquinolone, a class of broad-spectrum antibiotics.[1] As the hydrochloride salt, it exhibits enhanced solubility and is formulated for various clinical applications, primarily for the treatment of urinary tract infections (UTIs) and prostatitis.[2][3] This technical guide provides a comprehensive overview of norfloxacin hydrochloride, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study.

Chemical Identity and Structure

This compound is the hydrochloride salt of norfloxacin.[2] It appears as a white to pale yellow crystalline powder.[4][5] The core structure is a quinolone ring system featuring a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position, which are crucial for its antibacterial activity.[4]

| Identifier | Value | Reference |

| IUPAC Name | 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride (1:1) | [2][3] |

| CAS Numbers | 68077-27-0, 104142-93-0 | [2][3][6] |

| Molecular Formula | C₁₆H₁₈FN₃O₃ · HCl (or C₁₆H₁₉ClFN₃O₃) | [2][3][7] |

| Molecular Weight | 355.79 g/mol | [2][3][7] |

Physicochemical Properties

The physicochemical properties of norfloxacin are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Its amphoteric nature and pH-dependent solubility are particularly noteworthy.[8]

| Property | Value | Reference |

| Melting Point | 220–228 °C | [1][8] |

| pKa | pKa₁: ~6.3 (carboxylic acid)pKa₂: ~8.5 (piperazine ring) | [8] |

| LogP (Octanol/Water) | -1.03 | [8] |

| Serum Protein Binding | 10–15% | [4][9] |

| Biological Half-life | 3–4 hours | [1][9] |

| Solubility (at 25 °C) | ||

| Water | 0.28 mg/mL (Solubility is highly pH-dependent, increasing at pH < 5 and > 10) | [1][8][10] |

| Methanol | ~1.0 mg/mL | [10][11] |

| Ethanol | 1.9 mg/mL | [10][11] |

| DMSO | ≥5.05 mg/mL | [12] |

| Glacial Acetic Acid | 340 mg/mL | [10] |

Mechanism of Action

Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

-

Inhibition of DNA Gyrase : In many Gram-negative bacteria, DNA gyrase is the primary target.[13][14] The enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during replication. Norfloxacin stabilizes the complex formed between DNA gyrase and DNA after the enzyme has cleaved the DNA strands.[15]

-

Inhibition of Topoisomerase IV : In many Gram-positive bacteria, topoisomerase IV is the main target.[16] This enzyme is crucial for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells.

-

Induction of DNA Damage : By trapping these enzymes on the DNA, norfloxacin prevents the re-ligation of the cleaved DNA strands.[15][17] This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately causing bacterial cell death.[1][17]

The drug shows significantly higher affinity for bacterial topoisomerases than for their mammalian counterparts, which accounts for its selective toxicity.[18]

References

- 1. Norfloxacin - Wikipedia [en.wikipedia.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. medkoo.com [medkoo.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. This compound | 104142-93-0 [chemicalbook.com]

- 7. This compound | C16H19ClFN3O3 | CID 12733888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Norfloxacin | 70458-96-7 [chemicalbook.com]

- 11. Norfloxacin - LKT Labs [lktlabs.com]

- 12. apexbt.com [apexbt.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Norfloxacin: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 15. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

A Comparative Analysis of Norfloxacin Hydrochloride and Nalidixic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the antibacterial activities of norfloxacin hydrochloride and nalidixic acid. It delves into their mechanisms of action, spectrum of activity, and quantitative efficacy, presenting data in a clear, comparative format. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support research and development efforts in the field of antibacterial agents.

Introduction

Nalidixic acid, a first-generation quinolone antibiotic, was discovered in 1962 and has been primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria.[1][2] Norfloxacin, a fluoroquinolone and a structural analogue of nalidixic acid, was developed later and exhibits a broader spectrum of activity and greater potency.[3][4] This guide will explore the key differences and similarities in the antibacterial profiles of these two compounds.

Mechanism of Action

Both norfloxacin and nalidixic acid exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][5][6] Their primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][7][8]

-

DNA Gyrase Inhibition: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1][7] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks that are lethal to the bacterial cell.[7][9]

-

Topoisomerase IV Inhibition: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[7] Its inhibition by these quinolones prevents proper chromosome segregation, leading to cell division arrest.

Norfloxacin generally exhibits a higher affinity for bacterial DNA gyrase compared to nalidixic acid, contributing to its enhanced potency.[6] Specifically, norfloxacin's mechanism involves the inhibition of the A subunit of DNA gyrase.[10]

Figure 1: Mechanism of action of quinolone antibiotics.

Spectrum of Antibacterial Activity

Norfloxacin possesses a significantly broader spectrum of activity compared to nalidixic acid.[3][11]

-

Nalidixic Acid: Its activity is largely restricted to Gram-negative bacteria, particularly Enterobacteriaceae such as Escherichia coli, Klebsiella species, and Proteus species.[12] It has limited to no activity against Gram-positive organisms and Pseudomonas aeruginosa.[3][12]

-

Norfloxacin: As a fluoroquinolone, norfloxacin demonstrates enhanced activity against a wide range of Gram-negative bacilli, including Pseudomonas aeruginosa.[3][10][11] It also exhibits activity against some Gram-positive cocci, such as staphylococci and enterococci.[4][11] However, its activity against anaerobic bacteria is generally poor.[10]

Figure 2: Comparison of antibacterial spectrum.

Quantitative Antibacterial Activity

The in vitro potency of antibacterial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC Data (mg/L)

| Organism | Norfloxacin MIC Range | Nalidixic Acid MIC Range |

| Escherichia coli | 0.063 - 4 | 1 - >128 |

| Klebsiella pneumoniae | Resistant to Nalidixic Acid | >128 |

| Proteus mirabilis | Resistant to Nalidixic Acid | >128 |

| Pseudomonas aeruginosa | ≤1 - Resistant to Nalidixic Acid | >128 |

| Coagulase-negative staphylococci | Susceptible | Resistant |

| Enterococcus faecalis | Susceptible | Resistant |

| Streptococcus agalactiae | Susceptible | Resistant |

Data compiled from a clinical study comparing norfloxacin and nalidixic acid in urinary tract infections.[11]

As the data indicates, the MIC range for norfloxacin is substantially lower than that of nalidixic acid against susceptible organisms, highlighting its greater potency.[11] Furthermore, several pathogens resistant to nalidixic acid remain susceptible to norfloxacin.[11]

Experimental Protocols for Antibacterial Susceptibility Testing

Standardized methods are crucial for the accurate determination of antibacterial susceptibility. The most common techniques are disk diffusion and dilution methods (agar and broth).[13][14][15]

Agar Dilution Method for MIC Determination

The agar dilution method is considered a gold standard for its accuracy.[16]

Protocol:

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and nalidixic acid in a suitable solvent at a high concentration.

-

Preparation of Agar Plates with Antimicrobial Gradient: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, decreasing concentration of the antimicrobial agent.[16][17] This is achieved by making serial twofold dilutions of the stock solution and adding it to the molten agar before pouring the plates. An antibiotic-free plate serves as a growth control.[17]

-

Inoculum Preparation: Isolate pure bacterial colonies and suspend them in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).[17] This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of each agar plate, including the control plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[16]

Figure 3: Workflow for MIC determination by agar dilution.

Disk Diffusion Method

The disk diffusion method is a widely used qualitative or semi-quantitative test.[14][17]

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

-

Inoculation: The bacterial suspension is evenly swabbed onto the surface of a Mueller-Hinton agar plate.[13]

-

Disk Application: Paper disks impregnated with a known concentration of norfloxacin and nalidixic acid are placed on the agar surface.

-

Incubation: The plate is incubated under standard conditions.

-

Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured.[13] The size of this zone correlates with the susceptibility of the organism to the drug. Susceptibility is determined by comparing the zone diameter to established interpretive criteria.[11][17]

Resistance

The development of bacterial resistance is a significant concern for all antimicrobial agents. Resistance to nalidixic acid is relatively common and can emerge rapidly.[18] While cross-resistance between nalidixic acid and norfloxacin can occur, nalidixic acid-resistant strains may still be susceptible to norfloxacin, although often with a higher MIC.[4][18] High-level resistance has been observed less frequently with norfloxacin compared to nalidixic acid.[4]

Conclusion

This compound demonstrates superior antibacterial activity compared to nalidixic acid, characterized by a broader spectrum, greater potency, and a potentially lower propensity for the development of high-level resistance. Its activity against Pseudomonas aeruginosa and Gram-positive organisms represents a significant advantage over nalidixic acid. This in-depth comparison provides valuable data and methodologies for researchers and drug development professionals working on the discovery and evaluation of new antibacterial agents.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro comparison of norfloxacin with nalidixic acid, cinoxacin and oxolinic acid [pubmed.ncbi.nlm.nih.gov]

- 5. Norfloxacin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of norfloxacin versus nalidixic acid in therapy of acute urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. woah.org [woah.org]

- 15. routledge.com [routledge.com]

- 16. akjournals.com [akjournals.com]

- 17. apec.org [apec.org]

- 18. Frequency of appearance of resistant variants to norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of norfloxacin, a first-generation fluoroquinolone, against a range of clinically relevant gram-positive bacteria. This document summarizes key quantitative data, details standardized experimental protocols, and visualizes the underlying molecular mechanisms of action and resistance.

Executive Summary

Norfloxacin exhibits broad-spectrum antibacterial activity, encompassing both gram-negative and gram-positive organisms.[1] Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[2][3] While generally more potent against gram-negative bacteria, norfloxacin demonstrates clinically relevant activity against several gram-positive species. However, the emergence of resistance, primarily through target site mutations and active efflux, necessitates a thorough understanding of its in vitro characteristics to guide research and development efforts.

Quantitative In Vitro Susceptibility Data

The in vitro activity of norfloxacin against various gram-positive bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Minimum Inhibitory Concentration (MIC) Data

The following tables present MIC50 (the concentration at which 50% of isolates are inhibited), MIC90 (the concentration at which 90% of isolates are inhibited), and MIC ranges for norfloxacin against selected gram-positive bacteria.

| Bacterium | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible) | 133 (MRSA) | - | 3.13 | 0.25 - 4 | [4] |

| Staphylococcus aureus (ATCC 29213) | - | - | - | 0.5 - 2 | [1] |

| Enterococcus faecalis | - | - | 12.5 | - | [5] |

| Enterococcus faecalis (ATCC 29212) | - | - | - | 2 - 8 | [1] |

| Streptococcus pyogenes | - | - | 6.3 | - | [5] |

| Streptococcus agalactiae | - | - | 3.1 | - | [5] |

| Streptococcus pneumoniae | 1,037 | - | - | >8 (Resistant) | [6] |

Note: MIC values can vary depending on the testing methodology, geographic location, and time period of isolate collection.

Time-Kill Kinetics

Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, demonstrating the rate and extent of bacterial killing over time. Data from a study on Staphylococcus aureus (SA-1199B, a NorA overexpressing strain) shows the bactericidal activity of norfloxacin. When tested at 0.25 times its MIC, norfloxacin alone showed a bacteriostatic effect, with minimal reduction in bacterial count over 8 hours. However, when combined with an efflux pump inhibitor like reserpine, a significant reduction in bacterial viability was observed, indicating that efflux can substantially impact the bactericidal activity of norfloxacin.[7]

Experimental Protocols

Standardized protocols are crucial for the reproducibility of in vitro susceptibility testing. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium. The protocol is adapted from the CLSI M07-A9 guidelines.[8][9][10]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Norfloxacin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of norfloxacin in CAMHB in the microtiter plate to achieve a range of final concentrations.

-

Prepare Inoculum: From a pure culture on a non-selective agar plate, suspend 3-5 colonies in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Inoculate Plate: Within 15 minutes of standardization, dilute the inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of norfloxacin that completely inhibits visible growth of the organism.

Broth Microdilution Workflow

Agar Disk Diffusion (Kirby-Bauer) Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk. The protocol is based on the CLSI M02-A13 guidelines.[11][12][13]

Materials:

-

Mueller-Hinton agar plates (150 mm)

-

Norfloxacin disks (10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.[14]

-

Apply Disks: Aseptically apply a norfloxacin disk to the surface of the inoculated agar. Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C for 16-20 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.

Agar Disk Diffusion Workflow

Time-Kill Assay

This assay measures the change in bacterial density over time in the presence of an antimicrobial agent. The protocol is based on the CLSI M26-A guidelines.[15][16][17]

Materials:

-

CAMHB

-

Norfloxacin solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Bacterial inoculum

-

Sterile tubes or flasks

-

Shaking incubator (37°C)

-

Plates for colony counting

Procedure:

-

Prepare Inoculum: Grow a bacterial culture to the mid-logarithmic phase and then dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

-

Exposure: Add norfloxacin to the bacterial suspension at the desired concentrations. Include a growth control without antibiotic.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

-

Viable Counts: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration of norfloxacin. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.[18]

Mechanisms of Action and Resistance

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Norfloxacin, like other fluoroquinolones, targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] In gram-positive bacteria, topoisomerase IV is often the primary target.[19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The mechanism involves the following steps:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for strand passage.

-

Quinolone Binding: Norfloxacin intercalates into the DNA at the site of the break and binds to the enzyme-DNA complex.[2]

-

Stabilization of the Cleavage Complex: This binding stabilizes the complex in its cleaved state, preventing the re-ligation of the DNA strands.[3]

-

Inhibition of DNA Replication and Cell Death: The accumulation of these stalled complexes leads to the inhibition of DNA replication and the generation of lethal double-strand breaks, ultimately resulting in bacterial cell death.[20]

Norfloxacin Mechanism of Action

Mechanisms of Resistance in Gram-Positive Bacteria

The primary mechanisms of resistance to norfloxacin in gram-positive bacteria are target site mutations and active efflux of the drug.

4.2.1 Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of norfloxacin to its targets, leading to decreased susceptibility.

4.2.2 Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport norfloxacin out of the bacterial cell, reducing its intracellular concentration and efficacy. In Staphylococcus aureus, the NorA efflux pump is a well-characterized example.[21] NorA is a member of the major facilitator superfamily (MFS) of transporters and functions as a drug/H+ antiporter.[22]

The expression of norA is regulated by a complex network of transcriptional regulators, including:

-

MgrA: A global regulator that can act as a repressor of norA expression.[21]

-

ArlRS: A two-component regulatory system that can modulate norA expression.

-

NorG: A transcriptional regulator that can bind to the norA promoter.

-

Iron levels: The ferric uptake regulator (Fur) has been shown to positively regulate norA transcription.[21]

NorA Efflux Pump Regulation and Function

Conclusion

Norfloxacin remains a relevant compound for studying fluoroquinolone activity and resistance in gram-positive bacteria. This guide provides a foundational understanding of its in vitro characteristics, standardized methodologies for its evaluation, and the molecular basis of its antibacterial action and resistance. For drug development professionals, this information is critical for the design of novel antimicrobial agents that can overcome existing resistance mechanisms. For researchers and scientists, the detailed protocols and mechanistic insights offer a framework for further investigation into the complex interactions between fluoroquinolones and gram-positive pathogens.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Prevalence of a Putative Efflux Mechanism among Fluoroquinolone-Resistant Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 13. asm.org [asm.org]

- 14. youtube.com [youtube.com]

- 15. journals.asm.org [journals.asm.org]

- 16. scribd.com [scribd.com]

- 17. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 18. emerypharma.com [emerypharma.com]

- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

The Insidious Grip: A Technical Guide to Norfloxacin Hydrochloride's Disruption of Bacterial Topoisomerase IV

For Immediate Release

A Deep Dive into the Molecular Battleground: Norfloxacin's Precise Assault on a Key Bacterial Enzyme

This technical guide provides an in-depth analysis of the molecular interactions between the fluoroquinolone antibiotic, norfloxacin hydrochloride, and its primary target in many Gram-positive bacteria, topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutic agents.

Executive Summary

Norfloxacin, a broad-spectrum synthetic antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] In many pathogenic Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the more susceptible target.[3] Norfloxacin's mechanism transcends simple enzymatic inhibition; it converts topoisomerase IV into a cytotoxic cellular poison. By stabilizing the transient covalent complex formed between the enzyme and DNA, norfloxacin traps topoisomerase IV in the act of DNA cleavage. This action leads to an accumulation of double-stranded DNA breaks, the stalling of replication forks, and ultimately, cell death.[4] This guide will dissect this mechanism, present quantitative data on its efficacy, detail the experimental protocols used to elucidate its action, and provide visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: From Reversible Complex to Irreversible Lesion

The bactericidal activity of norfloxacin against susceptible bacteria is a multi-step process that transforms the essential enzyme topoisomerase IV into a lethal instrument of DNA damage.

2.1 Formation of the Ternary Cleavage Complex:

Bacterial topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits, is crucial for the decatenation (unlinking) of newly replicated daughter chromosomes.[5] This process involves the transient cleavage of both strands of a DNA duplex to allow another DNA segment to pass through. Norfloxacin intervenes at this critical juncture. It intercalates into the cleaved DNA and interacts with both the DNA and the ParC subunits of topoisomerase IV, stabilizing the enzyme-DNA "cleavage complex".[3][6] This stabilized structure is referred to as the ternary complex, consisting of norfloxacin, topoisomerase IV, and DNA.

2.2 Conversion to a Cytotoxic Lesion:

The initial formation of the ternary complex is, in principle, reversible. However, the collision of a replication fork with this stabilized complex is thought to convert it into an irreversible and cytotoxic DNA lesion.[4] This event prevents the re-ligation of the cleaved DNA, leading to the accumulation of double-stranded breaks. The resulting DNA damage triggers the bacterial SOS response, a global DNA damage repair system.[7] However, the extensive damage caused by norfloxacin often overwhelms these repair mechanisms, leading to catastrophic consequences for the bacterial cell.

Quantitative Analysis of Norfloxacin's Inhibitory Activity

The potency of norfloxacin against bacterial topoisomerase IV is quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. The IC50 represents the concentration of norfloxacin required to inhibit 50% of the enzyme's activity.

| Bacterial Species | Enzyme | Assay Type | Norfloxacin IC50 (µM) | Reference |

| Staphylococcus aureus | Topoisomerase IV | Decatenation | 1.25 - 2.5 | [8] |

| Escherichia coli | Topoisomerase IV | Decatenation | ~10 | [9] |

| Enterococcus faecalis | Topoisomerase IV | Decatenation | 9.30 | [10] |

| Acinetobacter baumannii | Topoisomerase IV | - | (Derivative tested) |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays used to characterize the inhibitory effect of norfloxacin on bacterial topoisomerase IV.

4.1 Topoisomerase IV DNA Decatenation Assay:

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by norfloxacin is then quantified.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)

-

Dilution Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% glycerol)

-

This compound stock solution (in DMSO or water)

-

Stop Solution (e.g., 2X GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine assay buffer, kDNA, and sterile water to the desired volume.

-

Add varying concentrations of norfloxacin (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution, followed by an equal volume of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the decatenated minicircles from the kDNA network.

-

Visualize the DNA bands under UV light and quantify the amount of decatenated product to determine the IC50 of norfloxacin.

4.2 Topoisomerase IV DNA Cleavage Assay:

This assay directly measures the formation of the ternary cleavage complex stabilized by norfloxacin. It assesses the conversion of supercoiled plasmid DNA into linear and nicked forms due to the trapped topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin)

-

This compound stock solution

-

SDS (Sodium Dodecyl Sulfate) solution

-

Proteinase K

-

Loading buffer

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures on ice containing cleavage assay buffer and supercoiled plasmid DNA.

-

Add a range of norfloxacin concentrations to the respective tubes.

-

Add topoisomerase IV to initiate the reaction.

-

Incubate at 37°C for 30 minutes to allow for cleavage complex formation.

-

Terminate the reaction and trap the cleavage complex by adding SDS, followed by proteinase K to digest the enzyme.

-

Add loading buffer to the samples.

-

Separate the DNA topoisomers (supercoiled, linear, nicked) by agarose gel electrophoresis.

-

Stain the gel and visualize the bands. An increase in the linear form of the plasmid DNA with increasing norfloxacin concentration indicates the stabilization of the cleavage complex.

Conclusion and Future Directions

This compound's potent bactericidal activity is intrinsically linked to its ability to corrupt the function of bacterial topoisomerase IV, transforming it into a DNA-damaging agent. The stabilization of the ternary cleavage complex is the cornerstone of its mechanism, leading to a cascade of events that culminates in bacterial cell death. Understanding this intricate mechanism at a molecular level is paramount for the rational design of new fluoroquinolones that can overcome emerging resistance. Future research should focus on obtaining a broader range of quantitative inhibition data (including Ki values) for norfloxacin and its analogs against topoisomerase IV from a wider array of clinically relevant bacterial pathogens. Such data will be invaluable for refining structure-activity relationships and developing next-generation antibiotics that can effectively combat the growing threat of antimicrobial resistance.

References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks [mdpi.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. youtube.com [youtube.com]

- 10. graphviz.org [graphviz.org]

The Genesis of a New Antibacterial Era: A Technical Guide to the Discovery and Development of Norfloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antibacterial therapy was significantly altered with the advent of the fluoroquinolone class of antibiotics. This guide provides a detailed technical overview of the discovery and development of Norfloxacin, a pioneering member of this class. From its chemical synthesis to its mechanism of action and clinical evaluation, this document serves as a comprehensive resource for professionals in the field of drug discovery and development. Norfloxacin, a synthetic fluoroquinolone, emerged from the foundational work on quinolone antibiotics, demonstrating a broader spectrum of activity and increased potency compared to its predecessors like nalidixic acid. Its development marked a critical step forward in the fight against a wide range of bacterial infections, particularly those of the urinary tract.

The Journey from Quinolone to Fluoroquinolone: Discovery and Chemical Synthesis

The story of Norfloxacin begins with the quinolone antibiotics, first exemplified by the discovery of nalidixic acid in 1962. While effective against gram-negative bacteria, nalidixic acid's utility was limited by its narrow spectrum and the rapid development of bacterial resistance. This spurred a search for more potent analogues.

In 1977, researchers at Kyorin Seiyaku Kabushiki Kaisha in Japan synthesized Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid).[1] The key structural modifications that dramatically enhanced its antibacterial activity were the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone nucleus.[2][3][4] The fluorine atom increased its potency against gram-negative organisms, while the piperazine moiety conferred activity against Pseudomonas aeruginosa.[2]

Chemical Synthesis of Norfloxacin

The synthesis of Norfloxacin involves a multi-step process, a general outline of which is provided below. It is important to note that various synthetic routes have been developed and patented.

A Generalized Synthetic Pathway:

A common approach to synthesizing Norfloxacin involves the following key steps:

-

Synthesis of the Quinolone Core: The synthesis typically starts with a substituted aniline, which undergoes a series of reactions, including condensation and cyclization, to form the basic quinolone ring structure.

-

Introduction of the Ethyl Group: An ethyl group is introduced at the N1 position of the quinolone ring.

-

Introduction of the Fluorine Atom: A fluorine atom is incorporated at the C6 position, a crucial step for enhancing antibacterial activity.

-

Formation of the Carboxylic Acid: A carboxylic acid group is established at the C3 position.

-

Addition of the Piperazine Moiety: The final key step is the nucleophilic substitution reaction at the C7 position to introduce the piperazine ring.

A simplified workflow for the synthesis is illustrated in the diagram below.

Caption: A high-level overview of the Norfloxacin synthesis workflow.

Mechanism of Action: Targeting Bacterial DNA Replication

Norfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme is the primary target of Norfloxacin in most gram-negative bacteria. DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is vital for relieving the torsional stress that accumulates ahead of the replication fork.

-

Topoisomerase IV: In many gram-positive bacteria, topoisomerase IV is the main target. This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

Norfloxacin binds to the enzyme-DNA complex, trapping it in a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis, the induction of the SOS response, and ultimately, cell death.[7]

Caption: Norfloxacin's mechanism of action targeting bacterial DNA replication.

In Vitro Antibacterial Activity: A Quantitative Overview

Norfloxacin exhibits a broad spectrum of activity against many gram-negative and some gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.008 - 32 | 0.06 | 0.25 | [8],[9] |

| Klebsiella pneumoniae | ≤4 | - | - | [10],[11] |

| Enterobacter aerogenes | ≤4 | - | - | [10],[11] |

| Enterobacter cloacae | ≤4 | - | - | [10],[11] |

| Proteus mirabilis | ≤4 | - | - | [10],[11] |

| Pseudomonas aeruginosa | 0.12 - 2 | - | - | [8],[9] |

| Neisseria gonorrhoeae | 0.008 - 0.016 | - | - | [8],[9] |

| Staphylococcus aureus | 0.25 - 4 | 1 | - | [8],[9] |

| Streptococcus spp. | 0.5 - 64 | - | - | [8],[9] |

| Citrobacter freundii | ≤4 | - | - | [10],[11] |

| Serratia marcescens | ≤4 | - | - | [10],[11] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The absence of a value indicates that it was not specified in the cited sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Norfloxacin against various bacterial strains is a critical measure of its in vitro activity. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Norfloxacin stock solution

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Norfloxacin Dilutions: A serial two-fold dilution of Norfloxacin is prepared in MHB in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Controls: Positive (broth with inoculum, no antibiotic) and negative (broth only) growth controls are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Norfloxacin that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Inhibition Assay

This assay measures the ability of Norfloxacin to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

Purified bacterial DNA gyrase

-

Assay buffer (containing ATP and MgCl2)

-

Norfloxacin solutions at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, relaxed plasmid DNA, and DNA gyrase.

-

Addition of Inhibitor: Norfloxacin solutions of varying concentrations are added to the reaction mixtures. A control reaction without Norfloxacin is also prepared.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer (containing a chelating agent like EDTA and a loading dye).

-

Agarose Gel Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization: The gel is stained with a DNA-binding dye and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of Norfloxacin.

Clinical Development and Approval

Following promising in vitro and preclinical studies, Norfloxacin entered clinical trials. Phase 1 studies in 1978 confirmed its safety profile in human subjects.[1] Subsequent Phase 2 and 3 trials demonstrated its efficacy, particularly in the treatment of urinary tract infections (UTIs).[1] Norfloxacin was first approved for medical use in 1983 and received FDA approval in the United States in 1986 under the brand name Noroxin for the treatment of UTIs and other infections.[6][12]

Conclusion

The discovery and development of Norfloxacin represent a landmark in the history of antibacterial agents. The strategic chemical modifications to the quinolone scaffold resulted in a compound with a significantly enhanced spectrum and potency. Its mechanism of action, targeting the fundamental process of bacterial DNA replication, provided a novel and effective means of combating bacterial infections. The methodologies developed for its evaluation, from in vitro susceptibility testing to specific enzyme inhibition assays, have become standard practices in the field. While the emergence of resistance is an ongoing challenge, the story of Norfloxacin continues to inform the rational design and development of new generations of fluoroquinolones and other antimicrobial agents.

References

- 1. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis method for norfloxacin (2017) | Lan Yachao [scispace.com]

- 3. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. Prospective, randomized, placebo-controlled trial of norfloxacin for the prophylaxis of recurrent urinary tract infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antibacterial activity of norfloxacin (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antibacterial activity of norfloxacin (MK-0366) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. jbiochemtech.com [jbiochemtech.com]

Methodological & Application

Preparation of Norfloxacin Hydrochloride Stock Solution for Microbiological Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of norfloxacin hydrochloride stock solutions intended for use in microbiological research and drug development. It includes comprehensive information on solubility, recommended solvents, preparation of stock solutions, and storage conditions. Furthermore, it outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains. Safety precautions and the mechanism of action of norfloxacin are also discussed.

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The bactericidal action of norfloxacin results from the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various microbiological assays, including antimicrobial susceptibility testing (AST), mechanism of action studies, and the development of new antibacterial agents.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈FN₃O₃ · HCl | [5] |

| Molecular Weight | 355.79 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | ≥27.3 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | ≥5.05 mg/mL (with gentle warming) | [7] |

| 0.1 M NaOH | Soluble | N/A |

| 0.1 M HCl | Soluble | N/A |

| Ethanol | Insoluble | [6] |

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Solution Type | Storage Temperature | Duration | Reference |

| Powder | Room Temperature | ≥4 years | [7] |

| Aqueous Stock Solution | 2-8°C | Up to 14 days | N/A |

| DMSO Stock Solution | -20°C | Up to 6 months | N/A |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound, a concentration commonly used for antimicrobial susceptibility testing.

Materials:

-

This compound powder

-

Sterile deionized water or Dimethyl sulfoxide (DMSO)

-

Sterile 15 mL or 50 mL conical tubes

-

Calibrated analytical balance

-

Sterile micropipette and tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[8]

-

Handle this compound powder in a chemical fume hood to avoid inhalation of fine particles.[8]

-

Consult the Safety Data Sheet (SDS) for detailed safety information.[5][8][9][10][11]

Procedure:

-

Weighing: Accurately weigh 100 mg of this compound powder using a calibrated analytical balance and place it into a sterile 15 mL conical tube.

-

Dissolution:

-

For aqueous solution: Add 10 mL of sterile deionized water to the conical tube.

-

For DMSO solution: Add 10 mL of DMSO to the conical tube.

-

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for complete dissolution in DMSO.[7]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (see Table 3).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.[12][13][14][15]

Materials:

-

Prepared this compound stock solution (e.g., 10 mg/mL)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Sterile multichannel pipette and tips

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single bacterial colony into a tube of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[16]

-

Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Norfloxacin:

-

Prepare a working solution of this compound by diluting the stock solution in CAMHB. The starting concentration in the first well should be at least twice the expected MIC.

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the working norfloxacin solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).[12]

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from the first to the eleventh. Do not inoculate the sterility control wells.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[17] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Visualizations

Caption: Experimental workflow for the preparation of a this compound stock solution.

Caption: Simplified signaling pathway of norfloxacin's mechanism of action in bacteria.

References

- 1. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norfloxacin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Norfloxacin? [synapse.patsnap.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. levofloxacin.de [levofloxacin.de]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. protocols.io [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. microxpress.in [microxpress.in]

- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Norfloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Norfloxacin hydrochloride in various samples. The described protocol is applicable for the analysis of Norfloxacin in bulk drug substances and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

Norfloxacin is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1][2] It is widely used in the treatment of urinary tract infections and other bacterial infections.[3] Accurate and reliable analytical methods are crucial for determining the potency and quality of Norfloxacin in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances. This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Isocratic HPLC system with UV-Vis Detector |

| Column | C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Varies, common compositions include: - Acetonitrile and 20mM Ammonium Formate (30:70 v/v), pH 4.0 with formic acid[4] - Methanol and 0.01 M Sodium Perchlorate (15:85 v/v), pH 3.1[1] - Methanol and Water (60:40, v/v)[5] - 0.03 M Potassium Dihydrogen Phosphate, 0.8% Triethylamine, and Acetonitrile (88:12 v/v), pH 3.8[3] |

| Flow Rate | 1.0 mL/min[3][4][5] |

| Injection Volume | 20 µL[1][4] |

| Detection Wavelength | 272 nm, 278 nm, or 280 nm[2][6] |

| Column Temperature | Ambient or maintained at 40°C[6] |

| Run Time | Approximately 10 minutes[4] |

Reagents and Standards

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Triethylamine (analytical grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).[4]

Sample Preparation (from Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

-

Accurately weigh a portion of the powder equivalent to a known amount of Norfloxacin (e.g., 40 mg) and transfer it to a 100 mL volumetric flask.[7]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.999[4][5] |

| Linearity Range | Wide enough to encompass test concentrations | 10-150 µg/mL[2][4] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.76% - 101.66%[5] |

| Precision (% RSD) | Intra-day & Inter-day RSD ≤ 2% | Intra-day: 0.72% - 1.35%Inter-day: 0.64% - 1.48%[4] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.35 µg/mL[2][4] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.16 µg/mL[2][4] |

| Robustness | % RSD ≤ 2% for deliberate variations | %RSD for variations in pH (0.57% - 0.95%) and flow rate (0.03% - 1.49%)[4] |

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the HPLC quantification of this compound.

Protocol

-

Mobile Phase Preparation: Prepare the chosen mobile phase as described in Table 1. For instance, for the ammonium formate/acetonitrile mobile phase, mix 700 mL of 20mM ammonium formate solution with 300 mL of HPLC grade acetonitrile. Adjust the pH to 4.0 with formic acid. Sonicate for 10 minutes and filter through a 0.45 µm membrane filter.[4]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Calibration Curve Construction: Inject 20 µL of each working standard solution in triplicate. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

-

Sample Analysis: Inject 20 µL of the prepared sample solution in triplicate. Record the peak area of the Norfloxacin peak.

-

Quantification: Calculate the concentration of Norfloxacin in the sample using the linear regression equation obtained from the calibration curve.

Conclusion

The described RP-HPLC method is suitable for the reliable quantification of this compound in pharmaceutical samples. The method is straightforward, and the validation data demonstrates its accuracy, precision, and robustness. This application note provides a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

- 1. thaiscience.info [thaiscience.info]

- 2. scispace.com [scispace.com]

- 3. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]

- 4. primescholars.com [primescholars.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. ajpaonline.com [ajpaonline.com]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Norfloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Norfloxacin against various bacterial isolates. The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] By targeting these enzymes, Norfloxacin disrupts critical cellular processes, leading to bacterial cell death.[2][3] Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of Norfloxacin against specific pathogens and for monitoring the emergence of resistance.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Norfloxacin's bactericidal activity stems from its ability to interfere with the supercoiling and decatenation of bacterial DNA, which is mediated by DNA gyrase and topoisomerase IV. The drug stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting cell division.[2][3]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion breakpoints for Norfloxacin, as well as the quality control ranges for recommended reference strains.

Table 1: Norfloxacin MIC Breakpoints (µg/mL)

| Interpretation | MIC (µg/mL) |

| Susceptible (S) | ≤ 16 |

| Intermediate (I) | - |

| Resistant (R) | ≥ 32 |

Note: Interpretive criteria can vary based on the bacterial species and site of infection. Always refer to the latest CLSI or EUCAST guidelines.

Table 2: Norfloxacin Disk Diffusion Breakpoints (10 µg disk)

| Interpretation | Zone Diameter (mm) |

| Susceptible (S) | ≥ 17 |

| Intermediate (I) | 13 - 16 |

| Resistant (R) | ≤ 12 |

Table 3: Quality Control Ranges for Norfloxacin Susceptibility Testing